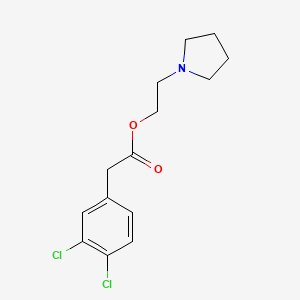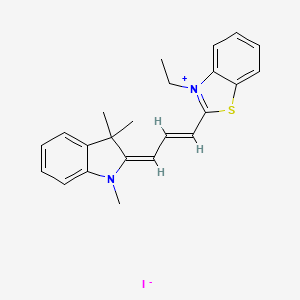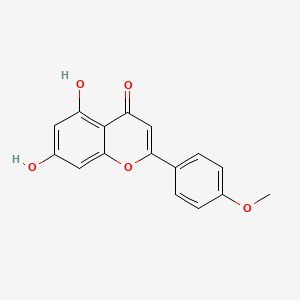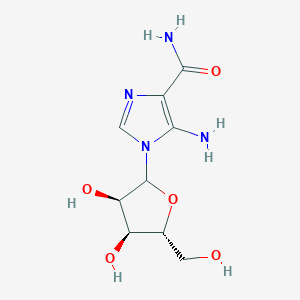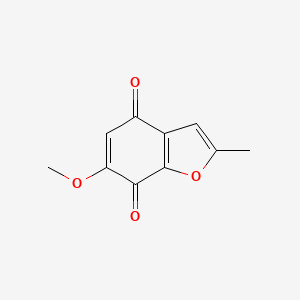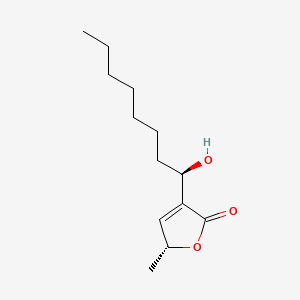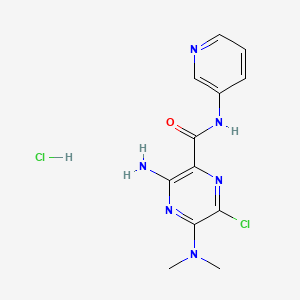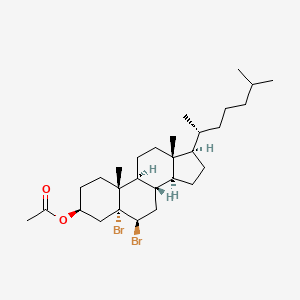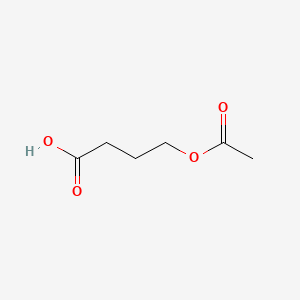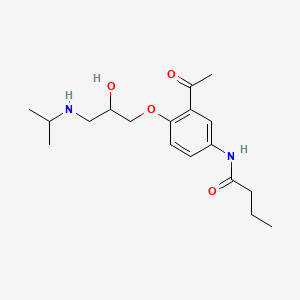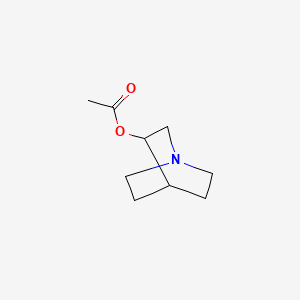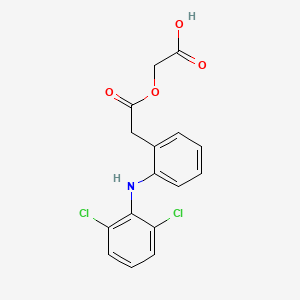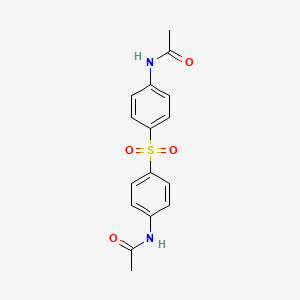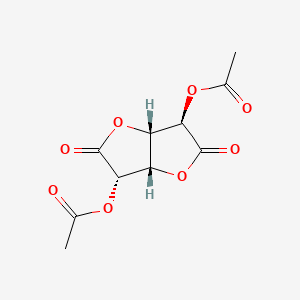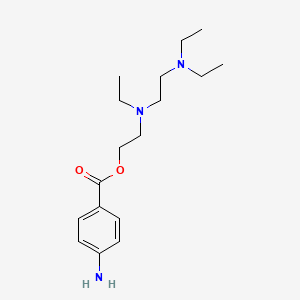
Amoxecaine
概要
説明
Atomoxetine, sold under the brand name Strattera, is a medication used to treat attention deficit hyperactivity disorder (ADHD). It is thought to work by selectively blocking a protein (pre-synaptic norepinephrine transporter) that affects chemicals in the brain and nerves involved in hyperactivity and impulse control .
Molecular Structure Analysis
After a single oral dose, atomoxetine reaches maximum plasma concentration within about 1–2 hours of administration. In extensive metabolisers, atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolisers, atomoxetine has a plasma half-life of 21.6 hours .Chemical Reactions Analysis
Atomoxetine has been found to interact with certain proteins in the brain, affecting the levels of certain chemicals involved in hyperactivity and impulse control .科学的研究の応用
Nanocomposite Development for Ulcer and Wound Healing
A study by El-Ela et al. (2019) explored the use of amoxicillin, a compound similar to amoxecaine, in developing nanocomposites for ulcer prevention and wound healing. The research involved loading amoxicillin into magnesium aluminium layer double hydroxide nanocomposite, which demonstrated significant improvement in the wound healing process compared to typical processes.
Environmental Degradation and Toxicity Studies
Gozlan et al. (2013) conducted a study on the degradation products of amoxicillin in various environmental conditions, identifying several degradation products and their presence in the environment Gozlan, Rotstein, Avisar (2013). This research is crucial for understanding the environmental impact and fate of antibiotics like amoxecaine.
Antibiotic Resistance Research
A study by Sun et al. (2014) focused on the development of antibiotic resistance in swine treated with antibiotics, including amoxicillin. The findings underscore the importance of prudent antibiotic use in animals to reduce the risk of multi-drug resistant pathogens.
Drug Interaction and Metabolism Research
Research on amoxapine, a compound related to amoxecaine, has been conducted to understand its interaction with cytochrome P450 enzymes, which is crucial for understanding drug-drug interactions and metabolism. Sakurai et al. (2004) investigated the effects of amoxapine on various CYP enzymes, providing insights into its metabolic pathways.
Environmental Contamination and Phytoremediation
Wang et al. (2011) explored the role of arbuscular mycorrhizal fungi in reducing residues of organophosphate pesticides, like phoxim, in plants and soils Wang, Tong, Shi, Xu, He (2011). This study provides valuable insights into the use of natural organisms for the phytoremediation of environments contaminated with compounds similar to amoxecaine.
Antibiotic Fate in Soil and Water Systems
Ma et al. (2014) investigated the response of soil microbial systems toantibiotics like tetracycline and sulfamonomethoxine, shedding light on the environmental impact of these drugs Ma, Lin, Sun, Wang, Yu, Zhao, Fu (2014). This research is essential for understanding how antibiotics similar to amoxecaine affect soil and water ecosystems.
Ethnopharmacology and Natural Product Research
Gilani and Atta-ur-rahman (2005) discussed the role of ethnopharmacology in drug discovery, highlighting the importance of natural products and traditional knowledge in the development of new therapeutic agents Gilani, Atta-ur-rahman (2005). This area of research is relevant to compounds like amoxecaine, as it offers a framework for exploring natural sources for drug development.
Antibiotic Transformation and Environmental Impact
Hirte et al. (2016) conducted a study on the hydrolysis products of amoxicillin and their formation under different pH conditions, providing insights into the environmental fate of antibiotics Hirte, Seiwert, Schüürmann, Reemtsma (2016). Understanding the transformation of antibiotics like amoxecaine in the environment is crucial for assessing their ecological impact.
Algal Toxicity and Environmental Safety
Andreozzi et al. (2004) explored the environmental fate of amoxicillin and its toxicity toward simple organisms in model conditions Andreozzi, Caprio, Ciniglia, de Champdoré, Lo Giudice, Marotta, Zuccato (2004). Their findings are relevant to understanding the potential ecological risks associated with the use of antibiotics similar to amoxecaine.
Muscarinic Receptor Interaction
Coupet et al. (1985) assessed the interaction of amoxapine, a compound related to amoxecaine, with muscarinic cholinergic receptors, providing insights into its pharmacological profile Coupet, Fisher, Rauh, Lai, Beer (1985). This research helps in understanding the mechanisms of action of compounds like amoxecaine and their clinical effects.
Safety And Hazards
Atomoxetine has been associated with certain side effects, including nausea, vomiting, upset stomach, constipation, dry mouth, loss of appetite, mood changes, feeling tired, dizziness, urination problems, or impotence . Serious side effects may include signs of heart problems, signs of psychosis, liver problems, painful or difficult urination, or erection is painful or lasts longer than 4 hours .
将来の方向性
Research into the effects and uses of Atomoxetine is ongoing. One area of interest is the relationship between depression and smoking, and how smoking influences antidepressant response and treatment outcomes . Another area of focus is the development of biomarkers for ADHD, which could potentially improve diagnosis and treatment strategies .
特性
IUPAC Name |
2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-4-19(5-2)11-12-20(6-3)13-14-22-17(21)15-7-9-16(18)10-8-15/h7-10H,4-6,11-14,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFFJSWQOUVZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862184 | |
| Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amoxecaine | |
CAS RN |
553-65-1 | |
| Record name | Ethanol, 2-[[2-(diethylamino)ethyl]ethylamino]-, 1-(4-aminobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxecaine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOXECAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N3QA02VE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



